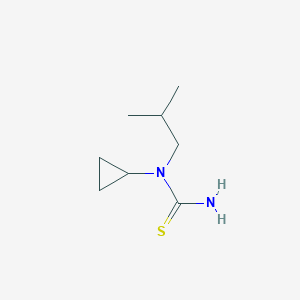
Diethyl (2-nitro-1-phenylethenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-Nitro-1-phenylethenyl)phosphonat ist eine organische Phosphorverbindung mit der Summenformel C12H18NO5P. Sie zeichnet sich durch das Vorhandensein einer Phosphonatgruppe aus, die an eine Nitro-phenylethenyl-Einheit gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Diethyl (2-Nitro-1-phenylethenyl)phosphonat beinhaltet typischerweise die Reaktion von Diethylphosphit mit einem geeigneten Nitro-phenylethenyl-Vorläufer. Eine gängige Methode ist die Michaelis-Arbuzov-Reaktion, bei der Diethylphosphit unter milden Bedingungen mit einem Alkylhalogenid reagiert, um das gewünschte Phosphonat zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um die Bildung des Phosphonatesters zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von Diethyl (2-Nitro-1-phenylethenyl)phosphonat kann eine großtechnische Synthese mit Durchflussreaktoren umfassen, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Mikrowellenbestrahlung wurde ebenfalls untersucht, um die Reaktion zu beschleunigen und die Effizienz zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: Diethyl (2-Nitro-1-phenylethenyl)phosphonat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffgas, Palladiumkatalysator.
Substitution: Amine, Alkohole, Basen wie Natriumhydrid oder Kaliumcarbonat.
Hauptprodukte, die gebildet werden:
Reduktion: Bildung des entsprechenden Amin-Derivats.
Substitution: Bildung verschiedener substituierter Phosphonate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-Nitro-1-phenylethenyl)phosphonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Phosphorverbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Diethyl (2-Nitro-1-phenylethenyl)phosphonat beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen wie Enzymen. Die Phosphonatgruppe kann den Übergangszustand von Phosphatestern nachahmen, wodurch es zu einem wirksamen Inhibitor von Enzymen wird, die Phosphatester hydrolysieren. Diese Hemmung erfolgt durch die Bildung eines stabilen Enzym-Phosphonat-Komplexes, der das Enzym daran hindert, sein natürliches Substrat zu katalysieren .
Ähnliche Verbindungen:
- Diethyl (2-Oxo-2-phenylethenyl)phosphonat
- Diethyl (2-Oxo-2-phenylethyl)phosphonat
- Diethyl (2-Nitro-1-phenylethyl)phosphonat
Vergleich: Diethyl (2-Nitro-1-phenylethenyl)phosphonat ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Phenylethenyl-Einheit einzigartig, die im Vergleich zu anderen ähnlichen Phosphonaten eine unterschiedliche Reaktivität und biologische Aktivität verleihen. Die Nitrogruppe kann durch Reduktion zu Aminen umgewandelt werden, während die Phenylethenyl-Einheit eine Stelle für eine weitere Funktionalisierung bietet .
Wirkmechanismus
The mechanism of action of diethyl (2-nitro-1-phenylethenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .
Vergleich Mit ähnlichen Verbindungen
- Diethyl (2-oxo-2-phenylethenyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-nitro-1-phenylethyl)phosphonate
Comparison: Diethyl (2-nitro-1-phenylethenyl)phosphonate is unique due to the presence of both a nitro group and a phenylethenyl moiety, which confer distinct reactivity and biological activity compared to other similar phosphonates. The nitro group can undergo reduction to form amines, while the phenylethenyl moiety provides a site for further functionalization .
Eigenschaften
CAS-Nummer |
273210-90-5 |
|---|---|
Molekularformel |
C12H16NO5P |
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
(1-diethoxyphosphoryl-2-nitroethenyl)benzene |
InChI |
InChI=1S/C12H16NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
FJOFMLFKQDTBLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C[N+](=O)[O-])C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)

![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
